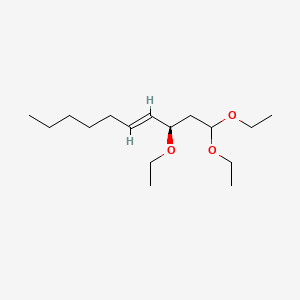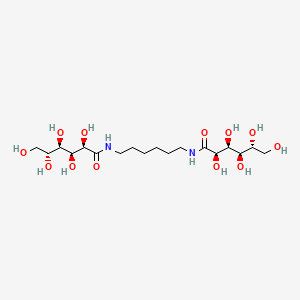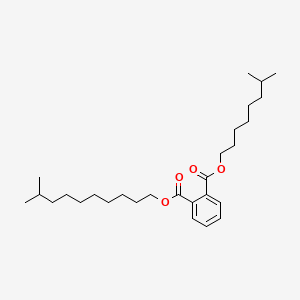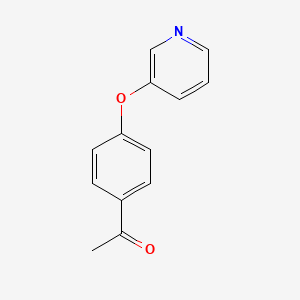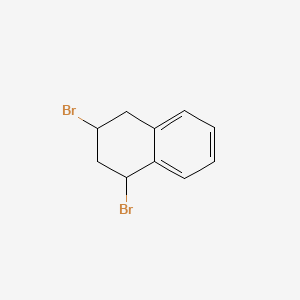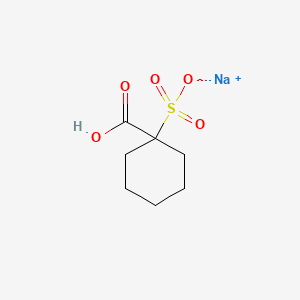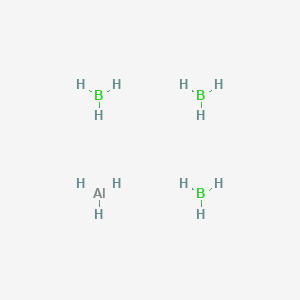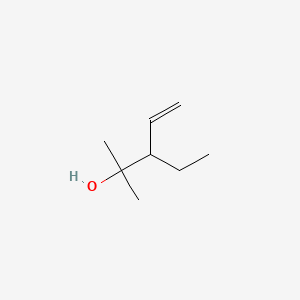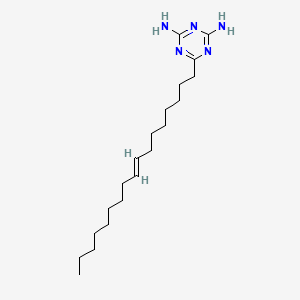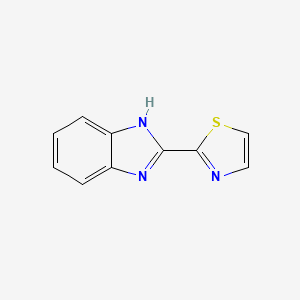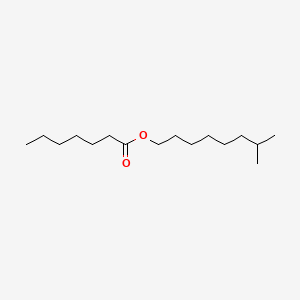
Isononyl heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isononyl heptanoate is an ester compound with the chemical formula C16H32O2. It is commonly used in various industrial and cosmetic applications due to its emollient properties. This compound is known for its ability to provide a smooth, non-greasy feel, making it a popular ingredient in skincare and personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isononyl heptanoate is typically synthesized through the esterification reaction between isononyl alcohol and heptanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Isononyl heptanoate, being an ester, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into isononyl alcohol and heptanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Hydrolysis: Isononyl alcohol and heptanoic acid.
Transesterification: Different esters and alcohols depending on the reactants.
Reduction: Isononyl alcohol.
Scientific Research Applications
Isononyl heptanoate has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its effects on cellular processes and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its emollient properties.
Industry: Widely used in the formulation of cosmetics, personal care products, and lubricants.
Mechanism of Action
The mechanism of action of isononyl heptanoate primarily involves its interaction with biological membranes. As an emollient, it helps to enhance the permeability of the skin, allowing for better absorption of active ingredients in skincare products. It also forms a protective barrier on the skin, preventing moisture loss and providing a smooth, silky feel.
Comparison with Similar Compounds
Isononyl heptanoate can be compared with other esters such as isononyl isononanoate and isopropyl myristate. While all these compounds are used as emollients in cosmetic formulations, this compound is unique due to its specific molecular structure, which provides a balance between hydrophobicity and spreadability. This makes it particularly suitable for formulations that require a non-greasy, lightweight feel.
List of Similar Compounds
- Isononyl isononanoate
- Isopropyl myristate
- Ethylhexyl palmitate
Properties
CAS No. |
71720-31-5 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
7-methyloctyl heptanoate |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-10-13-16(17)18-14-11-8-7-9-12-15(2)3/h15H,4-14H2,1-3H3 |
InChI Key |
HPZLYWRSZQYGCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


